N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine
Overview
Description
N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine is an organic compound with the molecular formula C12H20N2O and a molecular weight of 208.30 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to a propyl chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine typically involves the reaction of 2-amino-4-methylphenol with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-amino-4-methylphenol attacks the carbon atom of the 3-chloropropylamine, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe) filings.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine can be compared with other similar compounds, such as:
N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-diethylamine: Similar structure but with ethyl groups instead of methyl groups.
N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dipropylamine: Similar structure but with propyl groups instead of methyl groups.
N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dibutylamine: Similar structure but with butyl groups instead of methyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-[3-(dimethylamino)propoxy]-5-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10-5-6-12(11(13)9-10)15-8-4-7-14(2)3/h5-6,9H,4,7-8,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOCALVFRHALTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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